2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate
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Overview
Description
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of nitroaniline and methylbenzenesulfonate groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the nitration of aniline to produce 2,4-dinitroaniline, followed by the reaction with ethylene oxide to form 2-(2,4-dinitroanilino)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Chemical Reactions Analysis
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the aniline ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include strong nucleophiles such as hydroxide ions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate.
Scientific Research Applications
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
2,4-Dinitroaniline: Lacks the ethyl and sulfonate groups, making it less soluble and reactive.
4-Methylbenzenesulfonyl Chloride: Used as a reagent in the synthesis of the target compound but lacks the nitroaniline moiety.
2-(2,4-Dinitroanilino)ethanol: An intermediate in the synthesis of the target compound, with different reactivity due to the presence of the hydroxyl group.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
35065-81-7 |
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Molecular Formula |
C15H15N3O7S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15N3O7S/c1-11-2-5-13(6-3-11)26(23,24)25-9-8-16-14-7-4-12(17(19)20)10-15(14)18(21)22/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
STQFXJNHXUDYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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